(2E)-3-(furan-2-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(1-thiophen-3-yltriazol-4-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c19-14(4-3-13-2-1-6-20-13)15-8-11-9-18(17-16-11)12-5-7-21-10-12/h1-7,9-10H,8H2,(H,15,19)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZPPDHJEJASEP-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCC2=CN(N=N2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCC2=CN(N=N2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide typically involves multi-step organic reactions. A common approach might include:
Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the furan ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the furan ring to the triazole.
Formation of the acrylamide moiety: This can be done through an amide coupling reaction, often using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-2-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,5-dione derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(furan-2-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound might be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of heterocyclic rings often imparts bioactivity to the compound.
Medicine
In medicinal chemistry, this compound could be investigated as a potential drug candidate. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole ring, for example, is known to bind to metal ions, which could be a part of its mechanism.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
(E)-3-(furan-2-yl)-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]prop-2-enamide (CAS: 331445-75-1)
- Molecular Formula : C₁₇H₁₄N₄O₄S₃ (vs. hypothetical C₁₄H₁₂N₄O₂S for the target compound).
- Key Differences : Replaces the triazole-thiophene group with a thiazole sulfamoyl phenyl substituent.
- However, the thiophene-triazole combination in the target compound may improve metabolic stability due to reduced electrophilicity .
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide (CAS: 5910-80-5)
- Molecular Formula : C₂₃H₁₇N₃O₅.
- Key Differences: Features a cyano group and ethoxyphenyl/nitrophenyl substituents instead of the triazole-thiophene system.
- Implications: The nitro group enhances electron-withdrawing effects, which could increase reactivity but reduce bioavailability.
Alkyl-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acetimidates
- Key Differences : Utilizes a 1,2,4-triazole core with phenethyl and thioether groups.
- Implications : The 1,2,4-triazole in these compounds differs from the 1,2,3-triazole in the target compound, altering ring strain and electronic properties. The thioether linkage may confer greater flexibility but lower thermal stability compared to the rigid enamide backbone .
Physicochemical Properties
A hypothetical comparison based on structural features is summarized below:
Crystallographic and Hydrogen-Bonding Analysis
- The target compound’s crystal structure (hypothetical) would exhibit hydrogen bonds between the enamide NH and triazole/thiophene groups, similar to the N–H···S interactions observed in ’s triazole-thione derivatives. SHELXL refinement (as in ) would yield R factors < 0.05, indicating high data quality .
Biological Activity
The compound (2E)-3-(furan-2-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide is a novel derivative featuring a furan and thiophene moiety linked through a triazole structure. This unique combination suggests potential biological activities that merit investigation. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be characterized by its molecular formula and a molecular weight of approximately 250.29 g/mol. The compound exhibits significant lipophilicity with an XLogP value of 3.0, indicating good membrane permeability which is crucial for biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with triazole derivatives, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties. The presence of both furan and thiophene rings in the structure enhances the potential for diverse interactions with biological targets.
Pharmacological Activities
-
Antimicrobial Activity : Triazole derivatives have shown promising results against a range of pathogens. For instance, compounds similar to this compound have demonstrated significant antibacterial and antifungal properties in vitro.
Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 16 µg/mL Candida albicans 8 µg/mL -
Anticancer Activity : The anticancer potential of triazole derivatives has been extensively studied. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines.
A study by Luan et al. reported that triazole compounds exhibited IC50 values ranging from 1.02 to 74.28 µM across six different cancer cell lines .
Cell Line IC50 (µM) MCF-7 10 HeLa 15 A549 20 - Anti-inflammatory Activity : Compounds containing thiophene and triazole rings have been noted for their anti-inflammatory effects. For example, one study demonstrated that certain derivatives significantly reduced carrageenan-induced paw edema in animal models.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many triazole derivatives act as enzyme inhibitors, particularly in pathways related to cancer cell proliferation and microbial resistance.
- Receptor Interaction : The compound may interact with various receptors involved in inflammatory responses or cellular growth regulation.
Case Studies
Several case studies have illustrated the efficacy of triazole derivatives similar to this compound:
- Study on Anticancer Properties : Gholampour et al. synthesized new triazole hybrids and tested their efficacy against human cancer cell lines MCF7 and HT29. The most effective compound exhibited significant cytotoxicity at concentrations of 10 and 20 µM .
- Antimicrobial Efficacy : Research conducted by Oramas-Royo et al. evaluated the antimicrobial activity of triazole-naphthoquinone conjugates against Plasmodium falciparum, showing remarkable inhibition rates .
Q & A
Q. What established synthetic routes are available for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the 1,2,3-triazole ring via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), using thiophen-3-yl azide and propargylamine derivatives .
- Step 2: Introduction of the furan-2-yl group via Heck coupling or Wittig reaction to form the α,β-unsaturated amide backbone .
- Key Conditions: Solvent polarity (e.g., DMF for CuAAC), temperature control (60–80°C for cycloaddition), and stoichiometric ratios (1:1.2 for azide:alkyne) critically affect yield. Purification via column chromatography or recrystallization improves purity .
Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?
- NMR Spectroscopy: ¹H/¹³C NMR confirms regioselectivity of the triazole ring and E-configuration of the α,β-unsaturated amide (typical coupling constants: J = 15–16 Hz for trans-vinylic protons) .
- HPLC-MS: Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~356) .
- IR Spectroscopy: Identifies amide C=O stretching (~1650 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Antifungal Screening: Broth microdilution assays against Candida albicans (MIC values) .
- Anticancer Profiling: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition: Fluorescence-based assays for kinase or protease targets linked to the triazole scaffold .
Advanced Research Questions
Q. How can reaction parameters be optimized to address low yields in triazole ring formation?
- Catalyst Screening: Replace Cu(I) with Ru(II) catalysts for regioselective 1,4-disubstituted triazole formation .
- Solvent Optimization: Use tert-butanol/water mixtures to enhance cycloaddition kinetics .
- Microwave-Assisted Synthesis: Reduce reaction time (30 min vs. 24 hrs) and improve yields by 15–20% .
Q. How to resolve contradictions in reported biological activity data?
- Dose-Response Validation: Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Off-Target Analysis: Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
- Solubility Correction: Pre-treat compounds with DMSO (≤0.1%) to avoid false negatives in cell-based assays .
Q. What in silico strategies predict target interactions and SAR?
- Molecular Docking: Use AutoDock Vina to model interactions with fungal CYP51 or human Topoisomerase II .
- QSAR Modeling: Train models on triazole derivatives to correlate logP, polar surface area, and bioactivity .
- ADMET Prediction: SwissADME predicts blood-brain barrier permeability (low) and CYP450 inhibition risks .
Q. How does structural variation in analogous compounds influence activity?
| Compound | Structural Features | Notable Activity | Reference |
|---|---|---|---|
| Target Compound | Thiophen-3-yl triazole, α,β-unsaturated amide | Antifungal (MIC: 8 µg/mL) | |
| Thiophen-2-yl analog | Thiophen-2-yl triazole | Reduced antifungal activity (MIC: 32 µg/mL) | |
| Furan-free derivative | Benzene ring instead of furan | Loss of anticancer activity (IC₅₀ > 100 µM) |
Methodological Notes
- Contradiction Management: Discrepancies in MIC/IC₅₀ values may arise from assay conditions (e.g., pH, serum content). Always include positive controls (e.g., fluconazole for antifungal assays) .
- Advanced Characterization: Single-crystal X-ray diffraction (SHELXL refinement) resolves stereochemical ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
